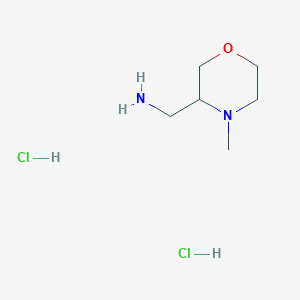

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

Description

Properties

IUPAC Name |

(4-methylmorpholin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZACPOBIHPMAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aminomethylation of 4-Methylmorpholine

- Starting Material: 4-Methylmorpholine, a commercially available heterocyclic amine.

- Key Reaction: Introduction of a methylamine substituent at the 3-position via nucleophilic substitution or reductive amination.

- Typical Reagents: Formaldehyde or paraformaldehyde as a methylene source, ammonia or methylamine as the amine source, and reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Process: The reaction proceeds by forming an iminium intermediate at the 3-position of the morpholine ring, which is subsequently reduced to the methylamine derivative.

- Salt Formation: The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for isolation.

This method is broadly described in chemical supply catalogs and general synthetic protocols for morpholine derivatives.

Multi-Step Synthetic Routes via Protected Intermediates

- Protection/Deprotection Strategy: To enhance selectivity and yield, nitrogen protecting groups such as Boc (tert-butyloxycarbonyl) or PMB (p-methoxybenzyl) may be employed on the morpholine nitrogen during functionalization steps.

- Intermediate Formation: The 3-position can be functionalized through nucleophilic substitution or ring-opening reactions of morpholine derivatives bearing leaving groups (e.g., halides or tosylates).

- Subsequent Amination: Introduction of the methylamine group is achieved via displacement or reductive amination on these intermediates.

- Deprotection and Salt Formation: After functionalization, protecting groups are removed under acidic or catalytic conditions, followed by salt formation with hydrochloric acid.

Such approaches are adapted from synthetic routes reported for related morpholine compounds and pharmaceutical intermediates, ensuring regioselective substitution and minimizing side reactions.

Catalytic Hydrogenation Methods

- Catalysts Used: Palladium on carbon (Pd/C), Raney nickel, or other hydrogenation catalysts.

- Reaction Conditions: The precursor containing a suitable leaving group or unsaturated intermediate is subjected to catalytic hydrogenation in the presence of ammonia or methylamine sources.

- Outcome: This method facilitates the reduction of imines or nitriles to amines, enabling the introduction of the methylamine moiety at the 3-position.

- Advantages: High selectivity and mild conditions, often resulting in high purity products.

This method is extrapolated from hydrogenation steps described in the synthesis of morpholinone derivatives and related amines.

Comparative Analysis of Preparation Routes

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Aminomethylation | Single-step functionalization and salt formation | Simplicity, fewer steps | Possible side reactions, regioselectivity issues |

| Multi-Step with Protection/Deprotection | Use of protecting groups for selectivity | High regioselectivity, purity | More steps, longer synthesis time |

| Catalytic Hydrogenation | Use of hydrogenation catalysts | Mild conditions, high selectivity | Requires catalyst handling, cost |

Research Findings and Optimization

- The synthesis of this compound has been optimized by varying solvents, temperature, and reagents to maximize yield and purity.

- Water and alcohols such as methanol or ethanol are common solvents for condensation and hydrogenation steps, with temperatures ranging from ambient to 80°C depending on the reaction stage.

- Bases such as sodium methoxide or potassium tert-butoxide may be employed to facilitate substitution reactions or deprotonations during synthesis.

- Salt formation with hydrochloric acid is typically performed after obtaining the free amine to improve compound stability and handling.

- Analytical characterization (e.g., NMR, mass spectrometry) confirms the structure and purity of the product, ensuring suitability for pharmaceutical intermediate use.

Data Table: Typical Synthesis Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Aminomethylation | 4-Methylmorpholine, formaldehyde, methylamine, NaBH3CN | 25-50 | Methanol or water | Reductive amination to introduce methylamine |

| Protection (optional) | Boc anhydride or PMB chloride, base | 0-25 | Dichloromethane | Protects morpholine nitrogen |

| Substitution/Amination | Halide or tosylate intermediate, methylamine | 50-80 | Alcohols or DMF | Nucleophilic substitution |

| Deprotection | Acidic conditions (e.g., TFA) | 0-25 | Dichloromethane | Removes protecting groups |

| Salt Formation | HCl gas or aqueous HCl | Ambient | Ethanol or water | Converts free amine to dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of C-(4-Methyl-morpholin-3-yl)-methylamine.

Reduction: Secondary or primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug development.

Antidepressant and Antipsychotic Agents

Research indicates that derivatives of morpholine compounds exhibit potential as antidepressants and antipsychotics. The presence of the methyl group and morpholine ring in this compound enhances its pharmacological properties, possibly contributing to neurochemical activity .

Anticancer Activity

Studies have suggested that morpholine derivatives can exhibit anticancer properties. The compound's ability to modulate biological pathways may lead to the development of novel anticancer agents. For example, compounds similar to C-(4-Methyl-morpholin-3-yl)-methylamine have shown promise in inhibiting tumor growth in preclinical models .

Agricultural Applications

This compound is also explored for its potential use in agricultural chemicals. Its role as an intermediate in the synthesis of agrochemicals can lead to the development of more effective pesticides and herbicides.

Synthesis of Pesticides

The compound can be utilized in the synthesis of various pesticides that target specific pests while minimizing environmental impact. Its ability to form stable complexes with metal ions enhances its efficacy as a pesticide formulation .

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials.

Polymer Chemistry

The compound can act as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability, making it suitable for high-performance applications .

Coatings and Adhesives

Research into coatings and adhesives has identified morpholine derivatives as potential candidates due to their favorable adhesion properties and chemical resistance. This compound could enhance the performance of these materials in industrial applications .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism by which C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride exerts its effects involves interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Limited direct comparative studies on C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride are available in the provided evidence. However, structural and functional analogs can be inferred from related compounds:

Table 1: Comparative Analysis of Selected Compounds

Key Findings:

Compared to diphenylamine analogs , the morpholine core provides a heterocyclic oxygen, enhancing polarity and aqueous solubility.

Solubility and Stability: The dihydrochloride salt form of the target compound likely exhibits higher aqueous solubility than its free base counterpart, a trend observed in methanamine derivatives . In contrast, 3-chloro-N-phenyl-phthalimide shows lower solubility due to its aromatic and non-ionic structure.

Functional Applications :

- While diphenylamine analogs are explored for anti-inflammatory properties , the target compound’s amine and morpholine groups suggest utility in synthesizing kinase inhibitors or neurotransmitter analogs.

Biological Activity

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a morpholine derivative characterized by the presence of a methyl group at the 4-position of the morpholine ring. Its chemical structure can be represented as follows:

This compound is soluble in water due to its dihydrochloride form, which enhances its bioavailability for biological assays.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound modulates enzyme activity through binding to specific sites, which can lead to alterations in metabolic pathways. For instance, it has been noted to influence enzyme interactions crucial for metabolic processes.

Enzyme Interactions

Research indicates that this compound can serve as a valuable tool for studying enzyme kinetics and metabolic pathways. Its ability to act as an enzyme inhibitor or modulator makes it a candidate for further exploration in drug development.

Pharmacological Potential

The compound has been identified as a precursor in the synthesis of pharmaceutical agents. Its unique structural features may confer specific biological activities that could be harnessed in therapeutic contexts. Preliminary studies suggest potential applications in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in cancer metabolism demonstrated that this compound effectively reduced enzyme activity. The findings indicated an IC50 value of approximately 50 µM, suggesting moderate potency against this target .

Case Study 2: Metabolic Pathway Analysis

In another investigation, the compound was utilized to dissect metabolic pathways in human cell lines. Results showed that treatment with this compound altered the expression levels of key enzymes involved in glucose metabolism, highlighting its role as a metabolic modulator .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other morpholine derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Morpholine | Basic structure | Solvent; limited biological activity |

| 4-Methylmorpholine | Precursor | Used in synthesis; moderate activity |

| N-Methylmorpholine | Related compound | Similar properties; less bioactivity |

| This compound | Unique derivative | Enzyme modulator; potential therapeutic uses |

Q & A

Basic Research Questions

Q. How can the solubility of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride be optimized for experimental use in aqueous and organic solvents?

- Methodological Answer: Solubility optimization requires systematic evaluation of solvent polarity, temperature, and pH. Experimental data for methylamine derivatives (e.g., mole fraction in liquid phase under varying temperatures and pressures) can guide solvent selection. For instance, polar aprotic solvents like dimethylformamide or pyridine may enhance solubility due to their interaction with the compound’s amine and morpholine groups. Pre-saturation studies at 25–30°C and pH 7.0 (a common physiological buffer condition) are recommended, as methylamine transport systems in microbial models show optimal activity near neutral pH .

Q. What chromatographic conditions are optimal for separating this compound from reaction byproducts?

- Methodological Answer: Factorial experimental designs (e.g., varying pH, methanol concentration, and methylamine concentration in the mobile phase) can resolve complex mixtures. Evidence from similar compounds suggests that high-performance liquid chromatography (HPLC) with a C18 column and mobile phases containing 250 mM methylamine at pH 7.0–7.5 achieves baseline separation of structurally related amines. Adjusting methanol content (10–30% v/v) improves retention time reproducibility .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the morpholine ring and methylamine substituents. For example, ¹³C-NMR peaks at δ 45.9 ppm (morpholine C-3/C-5) and δ 66.3 ppm (morpholine C-2/C-6) are diagnostic. Mass spectrometry (exact mass ~346.054 Da) and X-ray crystallography (using SHELX software for refinement) provide complementary validation .

Advanced Research Questions

Q. What methodologies are recommended for assessing the inhibitory activity of this compound on lysine-specific demethylases (LSDs)?

- Methodological Answer: Competitive inhibition assays using recombinant LSD1 and methylated histone H3K4/H3K9 substrates can quantify activity. Pre-incubate the compound (1–10 µM) with the enzyme, then measure residual demethylase activity via fluorescence or Western blot. Dihydrochloride salts of similar inhibitors (e.g., bomedemstat dihydrochloride) show increased H3K4 methylation at IC₅₀ values <100 nM, suggesting dose-response experiments in this range .

Q. How does the presence of methylamine derivatives influence microbial transport kinetics, and how can this be modeled?

- Methodological Answer: Use facultative methylotrophs (e.g., Hyphomicrobium X) to study uptake kinetics. Competitive inhibition assays with ethylamine or ammonium ions reveal transport specificity. Kinetic parameters (e.g., Kₘ ≈70–100 nM, Vₘₐₓ ≈12.5 nmol·min⁻¹·mg⁻¹) derived from radiolabeled methylamine uptake studies can be applied to model transport efficiency. Note that ammonium ions do not inhibit uptake in carbon-limited conditions, enabling nitrogen-excretion studies .

Q. What strategies mitigate instability of this compound in long-term storage or under experimental conditions?

- Methodological Answer: Stability is pH- and temperature-dependent. Store lyophilized powder at -20°C in argon-sealed vials to prevent hydrolysis. In solution, avoid prolonged exposure to >30°C or acidic conditions (pH <5.0), which degrade morpholine rings. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.